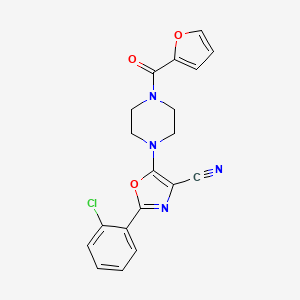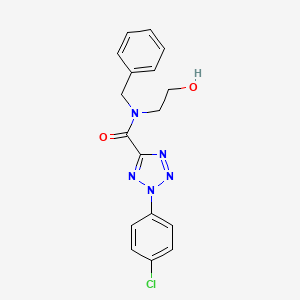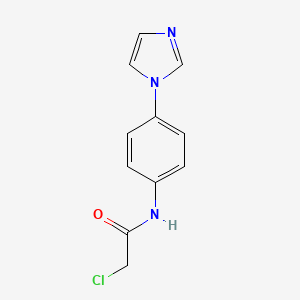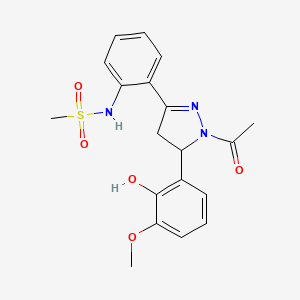
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The key compound isothiocyanate was prepared through a simple and ecological method using di-2-pyridyl thionocarbonate in substitution of the thiophosgene, a potential air pollutant . The cyclization reaction of intermediate derivatives was developed through the methods reporting by Wamhoff .Wissenschaftliche Forschungsanwendungen
Pharmacological Activity Synthesis
Synthesis of 6-bromoquinazolinone derivatives, including those structurally related to the compound , has demonstrated pharmacological activities such as antibacterial, anti-inflammatory, and analgesic effects. These compounds were synthesized and characterized, with their activities confirmed through standard methods, highlighting their potential in pharmacological research (Ch. Rajveer et al., 2010).
Antimicrobial and Anticonvulsant Activities
Derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial and anticonvulsant properties. This research underscores the versatility of quinazolinone derivatives in treating infections and seizures, providing a foundation for developing new therapeutic agents (A. Rajasekaran et al., 2013).
Corrosion Inhibition
Quinazolinone compounds have shown promise as corrosion inhibitors for mild steel in sulfuric acid medium. Their effectiveness is attributed to the adsorption of these compounds on the metal surface, which is crucial for extending the lifespan of metal components in industrial applications (N. Hashim et al., 2012).
Antibacterial Activity
The antibacterial activity of new Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles, including those similar to the target compound, has been studied. These compounds were synthesized and screened against various bacteria, demonstrating their potential in addressing antibiotic resistance (I. Singh et al., 2010).
Antiviral and Cytotoxic Activities
2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses, showing distinct antiviral properties. Additionally, their cytotoxic activities were assessed, indicating the potential for cancer treatment applications (P. Selvam et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide' involves the synthesis of the key intermediate 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline, which is then coupled with N-phenethylhexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thiourea", "bromine", "N-phenethylhexanamide", "sodium hydroxide", "acetic anhydride", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline", "a. Dissolve 2-aminobenzoic acid in acetic anhydride and add a catalytic amount of sulfuric acid.", "b. Heat the mixture to 120°C for 2 hours to obtain 2-acetamido-6-bromo-benzamide.", "c. Dissolve thiourea in water and add the above product to it.", "d. Add sodium hydroxide to adjust the pH to 8-9 and heat the mixture to 80°C for 4 hours.", "e. Cool the mixture and filter the solid product obtained.", "f. Wash the solid with water and dry it to obtain 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline.", "Step 2: Coupling of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline with N-phenethylhexanamide", "a. Dissolve 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline and N-phenethylhexanamide in ethyl acetate.", "b. Add a catalytic amount of bromine and heat the mixture to reflux for 6 hours.", "c. Cool the mixture and filter the solid product obtained.", "d. Wash the solid with hexane and dry it to obtain the final product '6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide'." ] } | |
CAS-Nummer |
422288-35-5 |
Produktname |
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide |
Molekularformel |
C22H24BrN3O2S |
Molekulargewicht |
474.42 |
IUPAC-Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c23-17-10-11-19-18(15-17)21(28)26(22(29)25-19)14-6-2-5-9-20(27)24-13-12-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,24,27)(H,25,29) |
InChI-Schlüssel |
DXZKTMFTNNETBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)
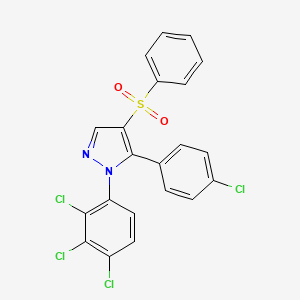
![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2745560.png)
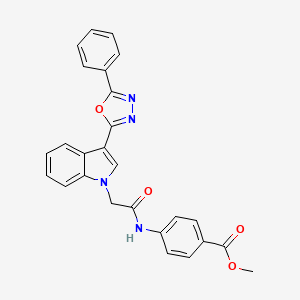
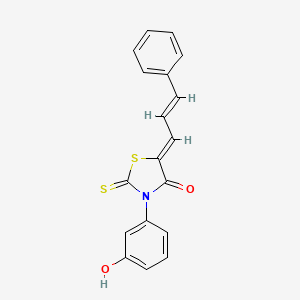
![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)

![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)
![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)
